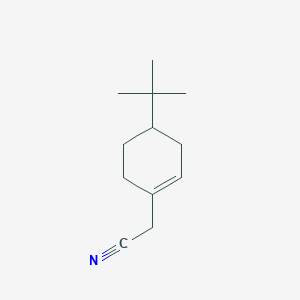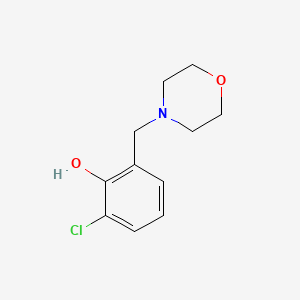
2-Chloro-6-(morpholin-4-ylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(morpholin-4-ylmethyl)phenol is an organic compound with the molecular formula C11H14ClNO2 It is characterized by the presence of a chloro group, a morpholin-4-ylmethyl group, and a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(morpholin-4-ylmethyl)phenol typically involves the reaction of 2-chlorophenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-chlorophenol and morpholine.
Catalyst: A suitable catalyst such as a Lewis acid.
Solvent: Ethanol or methanol.
Reaction Conditions: Elevated temperatures (typically around 80-100°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
化学反応の分析
Types of Reactions
2-Chloro-6-(morpholin-4-ylmethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted phenols with various functional groups.
科学的研究の応用
2-Chloro-6-(morpholin-4-ylmethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
作用機序
The mechanism of action of 2-Chloro-6-(morpholin-4-ylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the morpholin-4-ylmethyl group can enhance its solubility and bioavailability. The chloro group can participate in electrophilic aromatic substitution reactions, making the compound reactive towards various biological targets.
類似化合物との比較
Similar Compounds
2-Chloro-4-(morpholin-4-ylmethyl)phenol: Similar structure but with the morpholin-4-ylmethyl group at a different position.
2-Bromo-6-(morpholin-4-ylmethyl)phenol: Similar structure with a bromo group instead of a chloro group.
2-Chloro-6-(piperidin-4-ylmethyl)phenol: Similar structure with a piperidin-4-ylmethyl group instead of a morpholin-4-ylmethyl group.
Uniqueness
2-Chloro-6-(morpholin-4-ylmethyl)phenol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholin-4-ylmethyl group enhances its solubility and potential interactions with biological targets, making it a compound of interest for further research and development.
特性
CAS番号 |
87059-84-5 |
|---|---|
分子式 |
C11H14ClNO2 |
分子量 |
227.69 g/mol |
IUPAC名 |
2-chloro-6-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C11H14ClNO2/c12-10-3-1-2-9(11(10)14)8-13-4-6-15-7-5-13/h1-3,14H,4-8H2 |
InChIキー |
RIYSLSMXJUWLKV-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=C(C(=CC=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


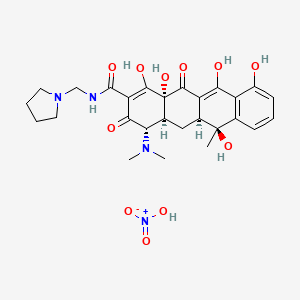
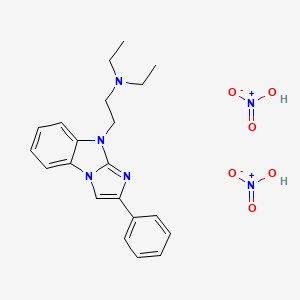



![7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione](/img/structure/B13778733.png)
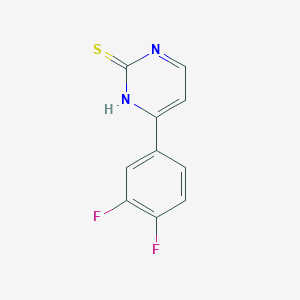
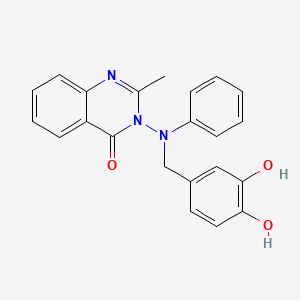


![[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate](/img/structure/B13778764.png)

